Tetradecadienoic acid
Overview
Description
Tetradecadienoic acid, also known as Tetradecanedioic acid, is a chemical compound with the formula C14H26O4 . Its molecular weight is 258.3538 . It is also known by other names such as 1,14-tetradecanedioic acid and Dodecanedicarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 14 carbon atoms with two carboxylic acid groups at the ends . The IUPAC Standard InChI for this compound is InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2, (H,15,16) (H,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.3538 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Enzymatic Transformations : Rodríguez, Clapés, Camps, and Fabriàs (2002) investigated the enzymatic conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, revealing insights into the sex pheromone biosynthesis of the moth Spodoptera littoralis. This study highlighted the stereospecificity of enzymatic 1,4-dehydrogenation reactions (Rodríguez et al., 2002).
Synthesis for Pheromone Research : The synthesis of different isomers of tetradecadienoic acid, such as (3E,5Z)-3,5-tetradecadienoic acid (megatomoic acid) by Tsuboi, Masuda, and Takeda (1983), and (Z,Z)-3,5-tetradecadienoic acid by De Jarlais and Emken (2005), contributes to research on insect pheromones and attractants (Tsuboi, Masuda, & Takeda, 1983); (De Jarlais & Emken, 2005).
Lipid Peroxidation Studies : Yoshida et al. (2005) applied hydroxyoctadecadienoic acid (HODE) as a biomarker for oxidative stress, providing insights into the role of this compound derivatives in biological systems (Yoshida et al., 2005).
Pheromone Biosynthesis Pathway Analysis : Research by Martínez, Fabriàs, and Camps (1990) on the sex pheromone biosynthetic pathway in Spodoptera littoralis, using deuterium-labeled fatty acids, underlines the significance of this compound in understanding insect biology (Martínez, Fabriàs, & Camps, 1990).
Molecular and Chemical Research : Studies like those conducted by Gardner, Nelson, Tjarks, and England (1984) on the transformation of hydroxyoctadecadienoic acid provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Gardner et al., 1984).
Biosynthesis in Fungi : Research on fungi like Mucor genevensis, as studied by Pohl et al. (1998), shows the conversion of arachidonic acid to oxylipins like 3-hydroxy-5,8-tetradecadienoic acid, highlighting the metabolic pathways in microorganisms (Pohl et al., 1998).
Safety and Hazards
Tetradecadienoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, seek immediate medical assistance .
properties
IUPAC Name |
tetradeca-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLVXSRACLAFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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